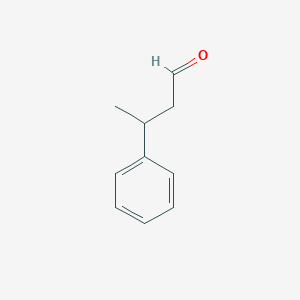

3-Phenylbutyraldehyde

Description

Historical Context and Evolution of Research Perspectives

The study of chiral aldehydes such as 3-phenylbutyraldehyde is intrinsically linked to the historical development of stereochemistry—the branch of chemistry concerned with the three-dimensional arrangement of atoms and molecules and the effect of this spatial arrangement on chemical reactions. Historically, 3-phenylbutanal emerged as a useful model substrate in stereochemical studies due to its relatively simple structure and the commercial availability of its enantiomers. evitachem.com

Early research focused on methods of synthesis and the challenge of controlling stereochemical outcomes. For instance, hydroformylation studies involving α-methylstyrene demonstrated that rhodium-catalyzed processes predominantly yielded racemic 3-phenylbutanal, highlighting the significant challenge of achieving enantioselective synthesis at the time. evitachem.com Over the decades, the focus of research has evolved from fundamental synthesis and characterization to its application in highly complex and stereoselective transformations. The progression reflects the broader advancements in organic chemistry, from empirical observations to the development of sophisticated catalytic systems that can precisely control the three-dimensional architecture of molecules. evitachem.com

Significance as a Versatile Building Block in Organic Chemistry

The utility of this compound in organic synthesis stems from the reactivity of its functional groups and its chiral nature. The aldehyde group, the phenyl ring, and the chiral center at the C-3 position provide multiple sites for chemical modification, rendering it a versatile building block for constructing more complex molecules. fiveable.melookchem.com

The aldehyde functional group is highly reactive and can undergo a variety of transformations. It can be oxidized to form 3-phenylbutanoic acid or reduced to yield (S)-3-phenylbutanol. evitachem.comfiveable.me Furthermore, it is susceptible to nucleophilic addition reactions, which are fundamental in carbon-carbon bond formation. evitachem.comfiveable.me The phenyl group can also be modified through aromatic substitution reactions, allowing for the introduction of other functional groups onto the aromatic ring. fiveable.me

Detailed Research Findings:

Modern research has leveraged the unique properties of this compound in advanced catalytic processes.

Asymmetric Synthesis and Kinetic Resolution: The compound has been a key substrate in the development of asymmetric catalytic reactions. In one notable study, researchers utilized peptide catalysts for the kinetic resolution of racemic 3-phenylbutanal. nih.govacs.org Through a conjugate addition reaction with nitrostyrene (B7858105) derivatives, the peptide catalyst reacts significantly faster with the (S)-enantiomer than the (R)-enantiomer. nih.govacs.org This process allows for the separation of the enantiomers and the synthesis of γ-nitroaldehydes with high diastereoselectivity and excellent enantioselectivity, often exceeding 99% enantiomeric excess (ee) for the major diastereomer. nih.govacs.org

Synthesis of Heterocyclic Compounds: this compound has been used as a starting material for synthesizing heterocyclic compounds like oxazinanes and oxazolidines, which are valuable in medicinal chemistry and as ligands for catalysts. scirp.org

Enzyme Kinetics: It has served as a reactant to investigate the kinetics of enzymes. Specifically, it was used to study the reaction of hydrogen peroxide with cytochrome P450BM3-F87G, providing insights into the mechanisms of these biocatalytic systems. lookchem.comsigmaaldrich.com

Photoredox Catalysis: In the field of modern synthetic methods, this compound has been employed in photoredox-catalyzed Csp3–Csp2 cross-coupling reactions to produce ketones, demonstrating its utility in forming new carbon-carbon bonds under mild, light-driven conditions. acs.org

The synthesis of 3-phenylbutanal itself can be achieved through various methods, including the asymmetric reduction of 3-phenylbut-2-enal using chiral catalysts or the catalytic hydrogenation of the same precursor with metal catalysts like palladium or platinum. evitachem.com Another approach is the hydroformylation of allylbenzenes. evitachem.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O |

| Molecular Weight | 148.20 g/mol sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

| Density | 0.997 g/mL at 25 °C sigmaaldrich.com |

| Boiling Point | 93-94 °C at 16 mmHg sigmaaldrich.com |

| Flash Point | 97.0 °C (closed cup) sigmaaldrich.com |

| Refractive Index | n20/D 1.5179 sigmaaldrich.com |

| CAS Number | 16251-77-7 lookchem.com |

Structure

3D Structure

Properties

IUPAC Name |

3-phenylbutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9(7-8-11)10-5-3-2-4-6-10/h2-6,8-9H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHGOWDLVRDUFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4047098 | |

| Record name | 3-Phenylbutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenepropanal, .beta.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

16251-77-7 | |

| Record name | 3-Phenylbutanal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16251-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenylbutanal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016251777 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanal, .beta.-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenylbutyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4047098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylbutyraldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Phenylbutyraldehyd | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYLBUTANAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B5MVX2XGA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 3 Phenylbutyraldehyde

Chemo- and Regioselective Synthetic Routes

Achieving chemo- and regioselectivity is paramount in the synthesis of 3-Phenylbutyraldehyde to ensure the formation of the desired constitutional isomer while avoiding unwanted side reactions.

A primary and practical method for synthesizing this compound is through the hydroformylation of α-methylstyrene (2-phenylpropene). lookchem.com This process involves the addition of a formyl group (CHO) and a hydrogen atom across the double bond of the alkene precursor. The use of specific catalyst systems, particularly those based on rhodium, allows for high regioselectivity, favoring the formation of the linear aldehyde, this compound, over its branched isomer. lookchem.com For instance, rhodium-catalyzed hydroformylation of α-methylstyrene in the presence of monodentate phosphine (B1218219) ligands with good π-acceptability can achieve high activity and regioselectivity towards the linear product. lookchem.com The steric hindrance at the α-carbon of α-methylstyrene significantly enhances the regioselectivity, resulting in this compound as the predominant product with over 99% selectivity. lookchem.com

Another approach involves the aerobic hydroacylation of vinyl phosphonates with this compound to yield the corresponding ketone, demonstrating the aldehyde's utility as a precursor itself in C-C bond formation. ucl.ac.uk Additionally, palladium-catalyzed arylation of 1,2-amino alcohol derivatives can proceed through β-carbon elimination to generate enamine intermediates in situ, which then lead to β-arylated aldehydes like this compound. lookchem.com

Carbonylation reactions, which incorporate carbon monoxide (CO), are fundamental to aldehyde synthesis and represent a powerful use of C1 building blocks. d-nb.info Hydroformylation is a key carbonylation strategy, effectively a tandem process where an aldehyde is first generated and then may be subsequently reduced to an alcohol. chemrxiv.org In the context of this compound synthesis, the rhodium-catalyzed hydroformylation of 2-arylpropenes is a direct carbonylation method that yields 3-aryl-butyraldehydes with high efficiency and linear selectivity. lookchem.com

Modern advancements have introduced visible-light-driven carbonylation processes. d-nb.info While many of these reactions still rely on transition-metal catalysts, metal-free organocatalytic systems are being developed. d-nb.info These methods can proceed via photoinduced generation of carbon-centered radicals from precursors like alkyl halides, which then trap carbon monoxide to form a reactive acyl intermediate that can be converted to the aldehyde or other carbonyl derivatives. d-nb.info For example, visible-light-mediated reductive hydroformylation using cobalt catalysts can convert alkenes to alcohols, with the aldehyde (like this compound) being a key intermediate that is subsequently reduced under the reaction conditions. chemrxiv.org

Table 1: Rhodium-Catalyzed Hydroformylation of α-Methylstyrene

| Catalyst System | Temperature (°C) | Pressure (MPa) | Regioselectivity (linear:branched) | TOF (h⁻¹) | Reference |

|---|---|---|---|---|---|

| Rh(acac)(CO)₂ / tris(N-pyrrolyl)phosphine | 110 | 6 | >99:1 | 5786 | lookchem.com |

This table presents data on the regioselective synthesis of this compound via hydroformylation, highlighting the high selectivity for the desired linear product.

Electrochemical synthesis offers a green and efficient alternative for producing organic compounds. industrialchemicals.gov.au One notable electrochemical method for synthesizing aldehydes involves the oxidation of triphenylphosphine (B44618) in the presence of a carboxylic acid precursor. jst.go.jpresearchgate.net This process generates an acyloxytriphenylphosphonium ion at the anode, which then reacts further and is ultimately reduced at the cathode to produce the target aldehyde after work-up. researchgate.net This one-step transformation can be applied to various carboxylic acids to yield their corresponding aldehydes in fair yields. researchgate.net The efficiency of this partial reduction can be influenced by electrolysis conditions such as temperature and current density. researchgate.net While not explicitly detailed for 3-phenylbutyric acid, this general electrochemical strategy represents a viable pathway to this compound.

Enantioselective Synthesis of Chiral this compound

The synthesis of a single enantiomer of this compound is crucial for applications where chirality is important, such as in the pharmaceutical industry. nih.gov Organocatalysis has emerged as a powerful tool for achieving high enantioselectivity in these transformations.

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric reactions, avoiding the need for metal catalysts. taltech.ee This field has grown significantly, providing methods for a vast number of enantioselective transformations. taltech.eenobelprize.org Secondary amines, in particular, are versatile organocatalysts capable of activating carbonyl compounds through two distinct mechanistic pathways: enamine and iminium ion catalysis. taltech.eenobelprize.org

Iminium and enamine catalysis are cornerstone strategies in asymmetric organocatalysis. taltech.ee

Enamine Catalysis : A chiral secondary amine catalyst reacts with an aldehyde to form a nucleophilic enamine intermediate. taltech.eenobelprize.org This enamine has an increased Highest Occupied Molecular Orbital (HOMO) energy, allowing it to attack various electrophiles at the α-position. taltech.eethieme-connect.com

Iminium Catalysis : The condensation of a chiral amine with an α,β-unsaturated aldehyde generates an iminium ion. taltech.eetdx.cat This process lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, activating it for nucleophilic attack at the β-position. unibo.it

These catalytic modes have been successfully applied in reactions involving this compound. For instance, the direct, enantioselective α-chlorination of (S)-3-phenylbutyraldehyde can be controlled by a chiral imidazolidinone catalyst. princeton.edu The choice of the catalyst enantiomer dictates the diastereoselectivity, producing either the syn or anti product with high fidelity. princeton.edu This demonstrates a key advantage of organocatalysis: catalyst-enforced stereocontrol can override the inherent stereochemical bias of the chiral substrate. princeton.edunih.gov

A similar principle applies to the enantioselective α-trifluoromethylation of this compound. nih.gov Using an imidazolidinone catalyst in conjunction with a photoredox cycle, a trifluoromethyl radical can be added to the enamine intermediate derived from this compound, yielding the α-trifluoromethylated product with high enantioselectivity. nih.gov

Table 2: Organocatalytic Asymmetric Transformations of this compound

| Reaction | Substrate | Catalyst | Product | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|---|

| α-Chlorination | (S)-3-Phenylbutyraldehyde | (R)-Imidazolidinone | anti-2-Chloro-3-phenylbutyraldehyde | 91 | - | 92 | princeton.edu |

| α-Chlorination | (S)-3-Phenylbutyraldehyde | (S)-Imidazolidinone | syn-2-Chloro-3-phenylbutyraldehyde | - | - | - | princeton.edu |

| α-Trifluoromethylation | (R)-3-Phenylbutyraldehyde | (2S, 5R)-Imidazolidinone | anti-2-Trifluoromethyl-3-phenylbutyraldehyde | 61 | - | 93 | nih.gov |

This table summarizes key findings from research on the enantioselective functionalization of this compound, showcasing the high levels of stereocontrol achievable through organocatalysis.

Organocatalytic Approaches

Peptide-Catalyzed Kinetic Resolution of Racemic Mixtures with High Stereoselectivity

The kinetic resolution of racemic aldehydes via peptide catalysis represents a sophisticated method for accessing enantiomerically enriched materials. This strategy relies on the differential reaction rates of the two enantiomers of a racemic starting material with a chiral catalyst.

A notable example is the kinetic resolution of racemic this compound through a conjugate addition reaction with (E)-β-nitrostyrene. acs.org The key to this transformation is the use of a specifically designed peptide catalyst, H-dPro-αMePro-Glu-NH₂, which forms diastereomeric enamines with the aldehyde enantiomers. acs.orgnih.gov These enamines exhibit different reactivity, allowing for the selective consumption of one enantiomer. nih.gov The aromatic moiety of the aldehyde is considered crucial for achieving efficient kinetic resolution. acs.orgnih.gov By optimizing reaction parameters such as catalyst structure, stoichiometry, and temperature, high stereoselectivity can be achieved. acs.orgnih.gov For instance, using 1.5 equivalents of nitrostyrene (B7858105) at 0 °C, the (R)-enantiomer of this compound can be recovered with high enantiomeric excess at approximately 50% conversion. acs.orgnih.gov This method also yields valuable γ-nitroaldehydes with three consecutive stereocenters, formed with excellent enantioselectivity. acs.orgnih.gov

Table 1: Peptide-Catalyzed Kinetic Resolution of this compound

| Substrate | Catalyst | Electrophile | Key Conditions | Conversion | Result | ee of Recovered Aldehyde | Citation |

|---|---|---|---|---|---|---|---|

| Racemic this compound | H-dPro-αMePro-Glu-NH₂ (Peptide B) | (E)-β-Nitrostyrene (1.5 equiv) | 0 °C | ~50% | Recovery of (R)-3-Phenylbutyraldehyde | 95% | acs.orgnih.gov |

Proline-Catalyzed Aldol (B89426) Reactions in Green Chemistry Contexts

L-proline, a naturally occurring amino acid, has been established as a versatile and effective organocatalyst for asymmetric reactions, including the aldol reaction. mdpi.comunibo.itillinois.edu Its use is particularly appealing from a green chemistry perspective as it is inexpensive, non-toxic, readily available in both enantiomeric forms, and stable in air and water. mdpi.comresearchgate.net Proline-catalyzed aldol reactions typically proceed through an enamine intermediate, formed between the ketone donor and the proline catalyst. unibo.ittaltech.ee This enamine then attacks the aldehyde acceptor, with the stereochemical outcome controlled by a hydrogen bond between the aldehyde and proline's carboxylic acid group, which directs the facial attack. unibo.it

Significant efforts have been made to develop proline-catalyzed protocols that align with green chemistry principles, such as operating under solvent-free conditions or in aqueous media. illinois.eduresearchgate.net While direct synthesis of this compound via this method is less common, the principles are widely applied to the synthesis of β-hydroxy ketones, which can be precursors to related structures. unibo.it Protocols have been developed that demonstrate high product conversion and good diastereoselectivity, highlighting the efficiency of this green catalytic system. mdpi.com

Table 2: Representative Proline-Catalyzed Aldol Reaction

| Aldehyde | Ketone | Catalyst | Conditions | Conversion | Diastereomeric Ratio (anti:syn) | Citation |

|---|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Cyclohexanone | L-Proline (30 mol%) | Et₂O/MeOH, Room Temp, 24h | 90% | 85:15 | mdpi.com |

Alpha-Nitrogenation of Alpha,Alpha-Disubstituted Aldehydes

The asymmetric α-nitrogenation of aldehydes provides a direct route to valuable chiral α-amino aldehydes, which are important synthetic building blocks. For α,α-disubstituted aldehydes, this transformation creates a quaternary stereocenter. Research has demonstrated a highly efficient enantioselective α-nitrogenation method using azodicarboxylates as the nitrogen source. nih.govacs.org

This reaction is promoted by a chiral carbamate-monoprotected cyclohexa-1,2-diamine organocatalyst. nih.govacs.org A key advantage of this methodology is its ability to be performed without any solvent, which significantly enhances its green profile. nih.govacs.orgua.es The process yields the corresponding α,α-disubstituted α-nitrogenated aldehydes with excellent yields and exceptionally high enantioselectivities, often reaching up to 99% ee. nih.govacs.orgresearchgate.net The sustainability of the procedure has been further validated through the calculation of green metrics like the E-factor and EcoScale. acs.org

Table 3: Organocatalytic Enantioselective α-Nitrogenation of an α,α-Disubstituted Aldehyde

| Aldehyde Substrate | Nitrogen Source | Organocatalyst | Conditions | Yield | Enantiomeric Excess (ee) | Citation |

|---|---|---|---|---|---|---|

| 2-Phenylpropanal | Di-tert-butyl azodicarboxylate | Chiral mono-N-Boc-protected cyclohexa-1,2-diamine | Solvent-free, Room Temp | Excellent | Up to 99% | nih.govacs.org |

Transition Metal-Catalyzed Asymmetric Synthesis

Transition metal catalysis offers a powerful alternative for constructing chiral molecules, often enabling reactions that are inaccessible through other means. Palladium, in particular, has proven to be a versatile catalyst for a variety of asymmetric transformations.

Palladium-Catalyzed Asymmetric Arylation Reactions

The direct enantioselective arylation of C(sp³)–H bonds is a highly sought-after transformation that allows for the construction of complex molecular architectures from simple aliphatic precursors. Palladium catalysis has been instrumental in the development of such methods. snnu.edu.cnnih.gov One strategy involves the arylation of secondary β-C(sp³)–H bonds in aliphatic amides, using a palladium catalyst in conjunction with chiral phosphoric amides or acids to control stereoselectivity. nih.gov

More directly relevant to aldehyde synthesis is the development of methods for the direct β-C–H arylation of linear, unmasked aldehydes. rsc.org These reactions often employ a transient directing group strategy to facilitate the C-H activation step. rsc.org For instance, 3-amino-3-methylbutanoic acid can serve as a transient directing group, while an external ligand like 2-pyridone stabilizes the palladium intermediate, lowering the activation energy for C-H cleavage. rsc.org This approach provides access to β-tertiary aldehydes, such as this compound, with high site-selectivity. rsc.org

Table 4: Palladium-Catalyzed Methylene β-C–H Arylation of a Linear Aldehyde

| Aldehyde Substrate | Aryl Source | Catalyst System | Transient Directing Group (TDG) | Ligand | Result | Citation |

|---|---|---|---|---|---|---|

| n-Pentanal | 1-Iodo-4-methoxybenzene | Pd(OAc)₂ / AgTFA | 3-Amino-3-methylbutanoic acid | 3-(Trifluoromethyl)-5-nitropyridin-2-ol | β-Arylated Aldehyde | rsc.org |

Biocatalytic Transformations

Biocatalysis harnesses the power of enzymes to perform chemical transformations with remarkable selectivity and efficiency under mild, environmentally friendly conditions.

Oxynitrilase-Catalyzed Aldehyde Conversions

Oxynitrilases, also known as hydroxynitrile lyases, are enzymes that catalyze the asymmetric addition of hydrogen cyanide (HCN) to aldehydes or ketones to produce chiral cyanohydrins. These products are versatile intermediates in organic synthesis. Studies have specifically reported the oxynitrilase-catalyzed transformation of racemic this compound. uc.ptacs.orgcnr.it This biocatalytic approach can proceed with high enantioselectivity, making it a valuable method for preparing optically active cyanohydrins derived from this compound. The reaction is a key example of how enzymes can be used for the stereoselective functionalization of prochiral or racemic aldehydes. uni-muenchen.de

Photocatalytic Methods for Perfluoroalkylation

The introduction of perfluoroalkyl (R_f) groups into organic molecules can dramatically alter their physical, chemical, and biological properties. As a result, the development of efficient perfluoroalkylation methods is of significant interest. Photocatalytic methods, which utilize light energy to drive chemical reactions, have emerged as a powerful and mild approach for the formation of C-R_f bonds. While direct photocatalytic perfluoroalkylation of this compound is not extensively documented in dedicated studies, the general principles and methodologies developed for the α-perfluoroalkylation of other aliphatic aldehydes are applicable and provide a framework for its potential synthesis.

Photocatalytic perfluoroalkylation of aldehydes typically proceeds via a radical mechanism initiated by a photocatalyst upon absorption of visible light. The general steps involve:

Excitation of the Photocatalyst: A photocatalyst (PC), often a transition metal complex (e.g., of iridium or ruthenium) or an organic dye, absorbs a photon, transitioning to an excited state (PC*).

Generation of the Perfluoroalkyl Radical: The excited photocatalyst interacts with a perfluoroalkyl source, such as a perfluoroalkyl iodide (R_f-I) or sulfonate, to generate a highly reactive perfluoroalkyl radical (•R_f). This can occur through either an oxidative or reductive quenching cycle.

Reaction with the Aldehyde: The perfluoroalkyl radical adds to the enol or enamine form of the aldehyde, which is often generated in situ with the help of a co-catalyst.

Formation of the Product and Catalyst Regeneration: The resulting radical intermediate is then converted to the final α-perfluoroalkylated aldehyde, and the photocatalyst is regenerated to complete the catalytic cycle.

A significant advancement in this area is the development of enantioselective methods, which are crucial for the synthesis of chiral molecules. For the perfluoroalkylation of aldehydes, this is often achieved through dual catalysis, combining a photocatalyst with a chiral organocatalyst.

For instance, a notable method employs an iridium-based photocatalyst in conjunction with a chiral imidazolidinone catalyst. This dual system allows for the enantioselective α-trifluoromethylation and α-perfluoroalkylation of a range of aldehydes. The reaction proceeds with high efficiency and enantioselectivity. researchgate.net While this compound was not a substrate in the specific examples provided in the study, the methodology's success with other aliphatic aldehydes suggests its potential applicability.

Another approach utilizes Eosin Y, a cost-effective organic dye, as the photocatalyst for the stereospecific incorporation of polyfluorinated alkyl substituents onto aliphatic aldehydes. scispace.com This method highlights the versatility of photocatalysis, extending beyond expensive transition metal catalysts.

While not a direct perfluoroalkylation, a related photocatalytic method has been reported for the synthesis of α-perfluoroalkenylated aldehydes, which can serve as versatile intermediates. In a study, this compound was successfully used as a substrate to produce (E/Z)-2-(perfluorobutylidene)-3-methyl-3-phenylpropanal. mdpi.com This transformation was achieved using triphenylphosphine and an imidazolidinone as organocatalysts under blue light irradiation, with nonafluoro-1-iodobutane as the perfluoroalkyl source. mdpi.com This demonstrates the amenability of this compound to photocatalytic modifications at the α-position.

The following table summarizes the key components of a representative photocatalytic system for the perfluoroalkenylation of this compound:

| Reactant/Catalyst | Function | Example Compound |

| Aldehyde | Substrate | This compound |

| Perfluoroalkyl Source | Provides the R_f group | Nonafluoro-1-iodobutane |

| Photocatalyst System | Initiates the reaction upon light absorption | Triphenylphosphine |

| Co-catalyst | Forms a reactive enamine intermediate | (S)-2,2,3,5-Tetramethylimidazolidin-4-one |

| Base | Neutralizes acidic byproducts | 2,6-Lutidine |

| Solvent | Reaction medium | Dimethylformamide (DMF) |

| Light Source | Provides energy for photocatalyst excitation | Blue Light (e.g., 461 nm) |

This reaction yielded the α-perfluoroalkenylated product, showcasing a successful application of photocatalysis to modify this compound. mdpi.com Further research into direct photocatalytic perfluoroalkylation of this compound would be a valuable extension of these findings, potentially providing a novel and efficient route to new fluorinated derivatives.

Chemical Reactivity and Mechanistic Investigations of 3 Phenylbutyraldehyde

Fundamental Reaction Pathways of the Aldehyde Functional Group

The reactivity of 3-phenylbutyraldehyde is largely dictated by its aldehyde functional group, which provides a site for a variety of chemical transformations. These reactions are fundamental to its utility as a synthetic intermediate.

Oxidation Reactions Leading to Carboxylic Acids

The aldehyde group of this compound is susceptible to oxidation, a common transformation for aldehydes, yielding the corresponding carboxylic acid, 3-phenylbutanoic acid. This conversion can be achieved using various oxidizing agents. For instance, strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃) are effective for this transformation. evitachem.com

In a different context, the oxidation of this compound can occur in the presence of air, which is thought to proceed through a free-radical mechanism to form a peracid intermediate that subsequently converts to the carboxylic acid. scirp.org This in-situ formation of the carboxylic acid can then act as a catalyst for subsequent reactions, such as condensation. scirp.org The oxidation of this compound has also been studied in the context of its interaction with cytochrome P450 enzymes, highlighting its relevance in biochemical processes. chemicalbook.com

A study on the oxidation of organic compounds by cobaltic salts also investigated the behavior of this compound. rsc.org The research focused on the stepwise oxidative degradation and the identification of reaction products, providing insights into the mechanistic pathways of such oxidations. rsc.org

Condensation Reactions and Heterocycle Formation (e.g., Oxazinanes, Oxazolidines)

This compound readily participates in condensation reactions with suitable nucleophiles to form various heterocyclic structures. A notable example is its reaction with N-substituted amino alcohols to produce oxazinanes and oxazolidines. scirp.org

Specifically, the reaction of this compound with N-methylamino propanol (B110389) leads to the formation of the corresponding oxazinane, while its reaction with N-methylamino ethanol (B145695) yields an oxazolidine. scirp.orgsemanticscholar.org These reactions are often facilitated by microwave irradiation and can be catalyzed by the in-situ formation of carboxylic acid via air oxidation of the starting aldehyde. scirp.orgsemanticscholar.org The process is regioselective and provides an efficient route to these six- and five-membered heterocyclic compounds, respectively. scirp.orgscirp.org

It has been observed that for the synthesis of oxazinanes from this compound and N-methylamino propanol, some heat is required to drive the reaction to completion. semanticscholar.org In contrast, the formation of oxazolidines with N-methylaminoethanol can sometimes proceed without additional heating after an initial air purge. scirp.org

Table 1: Condensation Reactions of this compound for Heterocycle Formation

| Reactant 1 | Reactant 2 | Product Type | Additional Conditions | Reference |

|---|---|---|---|---|

| This compound | N-methylamino propanol | Oxazinane | Microwave heating may be required | scirp.orgsemanticscholar.org |

| This compound | N-methylamino ethanol | Oxazolidine | Can proceed without heat after air purge | scirp.orgsemanticscholar.org |

Michael Addition Reactions with Specific Catalysts

The aldehyde functionality of this compound can be converted into a nucleophilic enamine intermediate, which can then participate in Michael addition reactions. This is a powerful carbon-carbon bond-forming reaction. The conjugate addition of racemic 3-phenylbutanal to nitroolefins, such as nitrostyrene (B7858105) derivatives, has been extensively studied. nih.govacs.org

These reactions are often catalyzed by chiral organocatalysts, such as peptides, which can achieve high yields and stereoselectivities. nih.govacs.org For example, the reaction of racemic 3-phenylbutanal with various nitrostyrenes in the presence of a peptide catalyst can yield γ-nitroaldehydes with high diastereoselectivity and enantioselectivity for the major diastereomer. nih.govacs.org The choice of catalyst and reaction conditions, including solvent and temperature, can significantly influence the outcome of the reaction. nih.gov

The scope of the nitroolefin partner is broad, encompassing derivatives with both electron-withdrawing and electron-donating substituents, as well as heteroaromatic substituents. nih.govacs.org This highlights the versatility of the catalytic system in accommodating different electronic and steric demands. nih.gov

Stereoselective and Diastereoselective Transformations

The presence of a stereocenter at the C3 position of this compound introduces an element of chirality that plays a crucial role in its stereoselective and diastereoselective reactions.

Catalyst-Enforced Induction versus Substrate-Directed Stereocontrol

In reactions involving chiral substrates like this compound, the stereochemical outcome can be influenced by either the inherent chirality of the substrate (substrate-directed stereocontrol) or the chirality of the catalyst (catalyst-enforced induction). A clear demonstration of this principle is observed in the organocatalytic α-chlorination of (S)-3-phenylbutyraldehyde. princeton.edu

When enantiopure (S)-3-phenylbutyraldehyde is subjected to chlorination in the presence of different enantiomers of a chiral imidazolidinone catalyst, the diastereoselectivity of the product is dictated by the catalyst's chirality. princeton.edu The use of the (R)-catalyst leads to the formation of the anti α,β-disubstituted isomer, whereas the (S)-catalyst produces the syn adduct with high fidelity. princeton.edu This outcome clearly illustrates that the catalyst can override the directing influence of the existing stereocenter in the substrate, showcasing the power of catalyst-enforced stereocontrol. princeton.edu

Table 2: Catalyst-Directed Diastereoselective Chlorination of (S)-3-Phenylbutyraldehyde

| Substrate | Catalyst Enantiomer | Major Diastereomer | Stereochemical Control | Reference |

|---|---|---|---|---|

| (S)-3-Phenylbutyraldehyde | (R)-Imidazolidinone | anti | Catalyst-Enforced | princeton.edu |

| (S)-3-Phenylbutyraldehyde | (S)-Imidazolidinone | syn | Catalyst-Enforced | princeton.edu |

Diastereoisomeric Enamine Reactivity in Catalytic Processes

When a racemic mixture of this compound reacts with a chiral amine catalyst, two diastereoisomeric enamine intermediates are formed. The differential reactivity of these enamines is the basis for kinetic resolution, a process that allows for the separation of enantiomers. nih.govacs.org

In the peptide-catalyzed conjugate addition of racemic 3-phenylbutanal to nitrostyrenes, the two diastereomeric enamines formed from the (R)- and (S)-aldehydes exhibit different reaction rates. nih.govacs.org Mechanistic studies have shown that the kinetic resolution primarily occurs during the reaction of the diastereoisomeric enamines with the electrophile, rather than during their formation. nih.gov Specifically, the enamine derived from (S)-3-phenylbutanal reacts significantly faster with nitrostyrene than the enamine derived from (R)-3-phenylbutanal. nih.gov

This difference in reactivity allows for the enrichment of the unreacted (R)-aldehyde and the formation of a γ-nitroaldehyde product with high diastereomeric and enantiomeric excess from the (S)-aldehyde. nih.govacs.org The diastereoselectivity of the product is a direct consequence of the different reaction rates of the diastereomeric enamine intermediates. nih.gov

Enzymatic and Biomimetic Reactions

The enzymatic reactivity of this compound has been notably investigated in the context of its interaction with cytochrome P450 enzymes, specifically the F87G mutant of cytochrome P450BM3 from Bacillus megaterium (P450BM3-F87G). lookchem.compsu.edu In the presence of hydrogen peroxide, this compound acts as a reactant that leads to the irreversible, covalent modification of the enzyme's heme prosthetic group. psu.eduresearchgate.netnih.gov This reaction is of significant interest for understanding drug metabolism and detoxification pathways. lookchem.com

The modification process is contingent on the active site architecture of the enzyme. Studies have shown that the wild-type P450BM3 enzyme does not undergo this heme modification under identical conditions. psu.edunih.gov The replacement of the phenylalanine residue at position 87 with a smaller glycine (B1666218) residue (F87G) is essential for the reaction to proceed, suggesting that the larger phenylalanine residue in the wild-type enzyme sterically hinders the aldehyde from accessing the heme cofactor. psu.edunih.gov

Kinetic investigations of the reaction between this compound and P450BM3-F87G, conducted using stopped-flow spectrophotometry, reveal a complex, biphasic mechanism. psu.edunih.gov

Phase I: This initial phase is characterized by a rapid bleaching of the heme's characteristic Soret absorbance. psu.edunih.gov Concurrently, an increased absorbance is observed in the near-infrared region (700–900 nm). psu.eduresearchgate.netnih.gov The rate of this phase shows a linear dependence on the concentration of hydrogen peroxide. psu.edunih.gov This initial bleaching and the appearance of the near-IR signal are consistent with the formation of an isoporphyrin intermediate. psu.eduresearchgate.netnih.gov The proposed mechanism involves the formation of a peroxyhemiacetal intermediate, which then facilitates a radical attack on the heme. psu.eduresearchgate.net

Phase II: Following the initial bleaching, a slower phase occurs where the absorbance increases at a wavelength centered around 430 nm. psu.edunih.gov This spectral shift is indicative of the formation of a stable, modified heme product. psu.edunih.gov Unlike the first phase, the rate of the second phase exhibits saturation kinetics. psu.edunih.gov

Table 1: Spectrophotometric Changes during Heme Modification of P450BM3-F87G by this compound and H₂O₂

| Reaction Phase | Key Spectrophotometric Observation | Implied Intermediate/Product |

| Phase I | Bleaching of Soret absorbance | Formation of a reactive intermediate |

| Increased absorbance at 700-900 nm | Isoporphyrin intermediate psu.eduresearchgate.netnih.gov | |

| Phase II | Increase in absorbance at ~430 nm | γ-meso-alkyl heme adduct psu.edunih.gov |

This compound is recognized as a substrate for tungsten-containing aldehyde oxidoreductases (AORs), a family of enzymes known for their exceptionally broad substrate specificity. uniprot.orgnih.gov These enzymes are typically found in hyperthermophilic archaea, such as Pyrococcus furiosus, and some anaerobic bacteria. nih.govfrontiersin.org They catalyze the oxidation of a wide variety of aldehydes to their corresponding carboxylic acids. frontiersin.org

One such enzyme, WOR5 from Pyrococcus furiosus, has been shown to effectively use this compound as a substrate, with methyl viologen serving as the electron acceptor. uniprot.org WOR5 is a homodimeric protein containing a [4Fe-4S] cluster and a tungstobispterin cofactor in each subunit, which are crucial for its catalytic activity. nih.gov

The hallmark of enzymes like WOR5 and AOR from Aromatoleum aromaticum is their ability to oxidize a diverse array of both aliphatic and aromatic aldehydes. nih.govfrontiersin.org The substrate scope includes, but is not limited to, substituted and non-substituted, linear and branched aldehydes of various chain lengths. nih.gov For instance, WOR5 demonstrates high catalytic efficiency for the oxidation of hexanal, but it also processes many other aldehydes. nih.gov This broad specificity suggests that these enzymes play a versatile role in cellular metabolism, potentially detoxifying a wide range of aldehyde compounds. nih.gov The combination of multiple AOR-family enzymes within an organism like P. furiosus creates a highly efficient system for oxidizing a broad spectrum of aldehydes. nih.gov

Table 2: Substrate Specificity of Tungsten-Containing Aldehyde Oxidoreductase (WOR5) from Pyrococcus furiosus

| Substrate | Relative Activity (%) |

| Aromatic Aldehydes | |

| Benzaldehyde | 43 |

| Phenylacetaldehyde (B1677652) | 40 |

| Aliphatic Aldehydes | |

| Formaldehyde | 15 |

| Acetaldehyde (B116499) | 31 |

| Propionaldehyde | 43 |

| Butyraldehyde (B50154) | 81 |

| Isovaleraldehyde (B47997) | 100 |

| Hexanal | 90 |

| Crotonaldehyde | 62 |

| Glutaraldehyde | 62 |

| Glyceraldehyde | 20 |

| Activity is expressed relative to isovaleraldehyde (100%). Data adapted from a study on WOR5 at 60°C. nih.gov While this compound is a known substrate uniprot.org, comparative quantitative data under these specific conditions were not provided in the source. |

Derivatives and Advanced Molecular Architecture Based on 3 Phenylbutyraldehyde

Synthesis of Functionalized Derivatives

The functionalization of 3-phenylbutyraldehyde allows for the introduction of varied chemical properties and the construction of sophisticated molecular frameworks.

A significant application of this compound is in the synthesis of α-functionalized products that contain multiple stereogenic centers. One effective method to achieve this is through the kinetic resolution of racemic this compound. In a notable study, a peptide-catalyzed conjugate addition of racemic this compound to various nitrostyrene (B7858105) derivatives was performed. This reaction not only resolved the aldehyde but also generated addition products with high diastereoselectivity and enantioselectivity. acs.org

The process demonstrated high efficiency for a range of nitrostyrene substrates, including those with electron-withdrawing and electron-donating groups, as well as heteroaromatic substituents. acs.org The major diastereomer of the products was consistently obtained with excellent enantiomeric excess, often reaching 99%. acs.org This highlights the power of peptide catalysis in controlling the stereochemical outcome of reactions involving β-branched aldehydes.

Table 1: Peptide-Catalyzed Kinetic Resolution of Racemic 3-Phenylbutanal with Various Nitroolefins

| Nitroolefin Substituent | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) |

| 4-NO₂ | >99 | 92:4:2:2 | 99 |

| 4-Br | >99 | 94:3:2:1 | 99 |

| 4-Cl | >99 | 93:4:2:1 | 99 |

| 4-Me | 98 | 95:3:1:1 | 99 |

| 4-OMe | 91 | 92:4:2:2 | 99 |

| 2-Furyl | 94 | 98:1:<1:1 | 98 |

| 2-Thienyl | 85 | 95:4:<1:1 | 99 |

Data sourced from research on peptide-catalyzed conjugate addition reactions. acs.org

Nitro-butanal derivatives are valuable synthetic intermediates, particularly in the synthesis of γ-amino acids and other pharmacologically active compounds. The Michael addition of aldehydes to nitroalkenes is a primary route to these structures. ethz.ch Organocatalytic methods have been developed for the enantioselective addition of acetaldehyde (B116499) to nitroalkenes, yielding key intermediates for active pharmaceutical ingredients (APIs). mdpi.com

Specifically, (S)-4-nitro-3-phenylbutanal has been synthesized using an enamine-catalyzed reaction, showcasing a safe and efficient protocol that can be performed on a gram scale. mdpi.com Furthermore, more complex nitro-butanal derivatives, such as (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals, have been synthesized and investigated for their anti-inflammatory and analgesic properties. mdpi.comresearchgate.net These compounds are prepared as diastereomeric mixtures and can be subsequently oxidized to their corresponding carboxylic acids, which in some cases allows for the separation of diastereomers. mdpi.com

Table 2: Examples of Synthesized Nitro-Butanal Derivatives

| Compound Name | Base Structure | Key Reactants | Reference |

| (S)-4-nitro-3-phenylbutanal | 4-nitro-3-phenylbutanal | Acetaldehyde, Nitroalkene | mdpi.com |

| (2R,3S)-2-Methyl-4-nitro-3-phenylbutanal | 2-Methyl-4-nitro-3-phenylbutanal | Propanal, β-nitrostyrene | ethz.ch |

| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM1) | 2-alkyl-4-nitro-3-phenylbutanal | (S)-2-(4-isopropylbenzyl)propanal, nitromethane | mdpi.com |

| (2S,3S)-3-(4-chlorophenyl)-2-(4-isopropylbenzyl)-2-methyl-4-nitrobutanal (FM2) | 2-alkyl-4-nitro-3-arylbutanal | (S)-2-(4-isopropylbenzyl)propanal, 1-chloro-4-(2-nitrovinyl)benzene | mdpi.com |

The incorporation of perfluoroalkyl groups into heterocyclic compounds is of great interest in medicinal chemistry due to the unique properties conferred by fluorine. uni-duesseldorf.de this compound serves as a starting material for the synthesis of perfluoroalkylated heterocycles. mdpi.com

A method has been developed for the synthesis of perfluoroalkylated pyrazoles starting from α-perfluoroalkenylated aldehydes. In this process, this compound is first converted into an α-perfluoroalkenylated enal. This intermediate then undergoes cyclization with hydrazine (B178648) to form the pyrazole (B372694) ring. For instance, this compound was used to prepare 5-(perfluorobutyl)-3-(1-phenylethyl)-1H-pyrazole with a 70% yield. mdpi.com This strategy provides a direct route to complex heterocyclic structures bearing both a perfluoroalkyl chain and a chiral side chain derived from this compound.

Chiral Molecules and Complex Structures

The inherent chirality of this compound makes it an excellent building block for the asymmetric synthesis of complex molecules with defined stereochemistry.

Chiral cyclic imines and amines are important nitrogen-containing heterocycles that serve as intermediates for drugs and agrochemicals. nih.govrsc.org An effective method for synthesizing new chiral bicyclic imines and amines utilizes the Horner–Wadsworth–Emmons (HWE) reaction. nih.govrsc.org

In this approach, a phosphonate (B1237965) derived from hexahydroquinoxalin-2(1H)-one reacts with various aldehydes. When racemic this compound is used as the aldehyde component, the reaction yields a product with an additional asymmetric center. nih.govrsc.org The resulting bicyclic imines can be further reduced to the corresponding chiral cyclic diamines, which are valuable building blocks for further synthetic transformations. nih.govrsc.org This demonstrates a diastereoselective induction based on the existing chirality in the diamine fragment of the phosphonate. rsc.org

The derivatives of this compound are crucial intermediates in the design and synthesis of advanced pharmaceuticals. The 2-arylethylamine motif, which is structurally related to this compound derivatives, is present in numerous bioactive natural products and drugs, including those that can cross the blood-brain barrier. mdpi.com

Nitro-butanal derivatives obtained from this compound, such as (S)-4-nitro-3-phenylbutanal, are key precursors for the synthesis of γ-aminobutyric acid (GABA) analogues like pregabalin, a widely used anticonvulsant and neuropathic pain agent. mdpi.com Additionally, novel nitro-butanal compounds and their carboxylic acid counterparts have been designed and synthesized, showing potential as anti-inflammatory and analgesic agents. mdpi.comresearchgate.net The ability to generate complex chiral amines and functionalized aldehydes from this compound underscores its importance as a versatile starting material for creating a library of compounds for drug discovery.

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Stereoisomer Analysis

Chromatographic methods are indispensable for the separation and analysis of the stereoisomers of 3-Phenylbutyraldehyde. These techniques leverage chiral environments to differentiate between enantiomers and diastereomers, providing critical data for asymmetric synthesis and quality control.

Chiral Gas-Liquid Chromatography (GLC) for Enantiomeric Excess Determination

Chiral Gas-Liquid Chromatography (GLC) is a powerful technique for determining the enantiomeric excess (ee) of chiral compounds like this compound. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

In a notable application, the enantiomeric excess of a derivative of this compound, (S)-4-nitro-3-phenylbutanal, was determined using a Bodman Chiraldex Γ-TA column. wiley-vch.de The analysis was performed with a temperature gradient, starting at 40°C and increasing by 10°C per minute, under a pressure of 60 kPa. wiley-vch.de The two enantiomers exhibited distinct retention times, with the minor enantiomer appearing at 14.6 minutes and the major enantiomer at 15.2 minutes, allowing for the calculation of a 96% enantiomeric excess. wiley-vch.de This high level of separation underscores the efficacy of chiral GLC in quantifying the stereochemical purity of this compound derivatives.

Chiral Stationary Phase Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC) for Stereoselectivity Assessment

Chiral stationary phase (CSP) chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), is instrumental in assessing the stereoselectivity of reactions producing this compound and its analogs. These techniques offer high resolution and are widely used in the pharmaceutical industry for both analytical and preparative separations of chiral molecules. nih.govdaneshyari.com

The choice of the chiral stationary phase is critical for achieving separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most effective and versatile for a broad range of chiral compounds. europeanpharmaceuticalreview.com For instance, the enantiomeric excess of various 3-phenylbutanal derivatives has been successfully determined by HPLC using columns like Chiralcel AD-H, OD-H, AS-H, and OJ-H with a mobile phase typically consisting of a hexane/isopropanol mixture. rsc.org

Supercritical Fluid Chromatography (SFC) has emerged as a dominant technique for chiral separations due to its speed and reduced solvent consumption. europeanpharmaceuticalreview.com It often provides higher enantiorecognition ability compared to NP-HPLC. europeanpharmaceuticalreview.com The use of various alcohol modifiers in the mobile phase, which consists primarily of supercritical carbon dioxide, can significantly influence the separation. daneshyari.com

Table 1: HPLC Conditions for Stereoselectivity Assessment of this compound Derivatives rsc.org

| Derivative | Chiral Column | Mobile Phase (Hexane:i-PrOH) | Flow Rate (ml/min) | UV Detection (nm) | Retention Times (min) |

|---|---|---|---|---|---|

| (2R,3S)-2-methyl-4-nitro-3-(p-tolyl)butanal | Chiralcel AD-H | 97:3 | 0.9 | 210 | 22.99 (major), 30.86 (minor) |

| (2R,3S)-2-methyl-4-nitro-3-(4-chlorophenyl)butanal | Chiralcel AD-H | 97:3 | 0.9 | 210 | 24.16 (major), 33.93 (minor) |

| (2R,3S)-2-methyl-4-nitro-3-(4-methylphenyl)butanal | Chiralcel AS-H | 95:5 | 0.9 | 210 | 23.11 (major), 24.89 (minor) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of reaction products, including this compound. It combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. nih.gov Due to the high reactivity and volatility of aldehydes, direct analysis can be challenging. und.edu Derivatization is often employed to create more stable and volatile compounds suitable for GC-MS analysis. und.edu

In the context of analyzing aldehydes, derivatization with agents like PFBHA (O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine) produces thermally stable oximes with specific mass spectra, enhancing sensitivity and resolution. und.edu The GC-MS analysis itself involves separating the components of a mixture on a capillary column and then detecting them with a mass spectrometer, which provides information about the molecular weight and fragmentation pattern of each component. This allows for the identification and quantification of this compound and any byproducts in a reaction mixture. researchgate.net The mass spectrum is compared against libraries of known compounds for confirmation. researchgate.net

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are vital for the detailed structural elucidation of this compound, providing insights into its molecular framework and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural and Diastereoselectivity Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural analysis of organic molecules like this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure determination and stereochemical assignment. mdpi.comnih.gov

¹H NMR spectroscopy of this compound derivatives reveals characteristic signals that can be used to confirm the structure and analyze the diastereoselectivity of a reaction. For example, in the ¹H NMR spectrum of (2R,3S)-2-isopropyl-4-nitro-3-(4-chlorophenyl)butanal, the aldehyde proton appears as a doublet at 9.90 ppm. rsc.org The protons of the phenyl ring are observed in the aromatic region (7.08-7.36 ppm), and the various aliphatic protons appear at distinct chemical shifts and with specific coupling patterns that allow for their assignment. rsc.org

¹³C NMR provides complementary information, with the carbonyl carbon of the aldehyde group appearing at a characteristic downfield shift (around 204.2 ppm for a related compound). rsc.org The chemical shifts of the other carbon atoms in the molecule provide a complete picture of the carbon skeleton. rsc.org By analyzing the coupling constants and chemical shifts in both ¹H and ¹³C NMR spectra, the relative stereochemistry (syn/anti) of diastereomers can be determined. rsc.org

Table 2: Representative ¹H NMR Data for a this compound Derivative rsc.org

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aldehyde H | 9.90 | d | 2.2 |

| Aromatic H | 7.27 - 7.36 | m | - |

| Aromatic H | 7.08 - 7.16 | m | - |

| CH-NO₂ | 4.62 - 4.71 | m | - |

| CH-Ph | 4.47 - 4.58 | m | - |

| CH-CHO | 3.83 - 3.92 | m | - |

| CH(CH₃)₂ | 2.70 - 2.78 | m | - |

| CH(CH₃)₂ | 1.64 - 1.76 | m | - |

| CH₃ | 1.10 | d | 7.2 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. For this compound, the FT-IR spectrum is characterized by specific absorption bands that confirm the presence of its key structural features.

The most prominent feature in the FT-IR spectrum of an aldehyde is the strong carbonyl (C=O) stretching vibration, which for aliphatic aldehydes typically appears in the range of 1740-1720 cm⁻¹. In conjugated systems, such as aromatic aldehydes, this peak shifts to a lower frequency, around 1710-1685 cm⁻¹. The presence of a phenyl group in this compound would influence the exact position of this band.

Another key indicator of an aldehyde is the C-H stretching vibration of the aldehyde group, which gives rise to two weak bands in the region of 2830-2820 cm⁻¹ and 2730-2720 cm⁻¹. The latter is often sharp and easily identifiable. The spectrum would also show characteristic absorptions for the aromatic ring, including C=C stretching vibrations around 1600-1450 cm⁻¹ and C-H stretching of the sp² hybridized carbons above 3000 cm⁻¹. Aliphatic C-H stretching from the butyl chain would be observed in the 2960-2850 cm⁻¹ region. rsc.org

Table 3: Key FT-IR Absorption Bands for a this compound Derivative rsc.org

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| C-H stretch (aliphatic) | 2970, 2939, 2888 | Stretching vibrations of C-H bonds in the alkyl chain. |

| C-H stretch (aldehyde) | 2839, 2729 | Characteristic stretching of the aldehyde C-H bond. |

| C=O stretch (aldehyde) | 1724 | Strong absorption from the carbonyl group. |

| C=C stretch (aromatic) | 1601, 1491 | Stretching vibrations of the phenyl ring. |

| C-H bend (aliphatic) | 1456, 1382 | Bending vibrations of C-H bonds. |

Advanced Kinetic and Mechanistic Studies

Stopped-flow spectrophotometry is a rapid-mixing technique used to study the kinetics of fast reactions in solution, often on the millisecond timescale. This method is particularly valuable for observing transient intermediates that are formed and consumed during a chemical reaction.

A notable application of stopped-flow spectrophotometry in the study of this compound involves the investigation of its reaction with a mutant of cytochrome P450, specifically P450BM3-F87G, in the presence of hydrogen peroxide. nih.gov This research aimed to understand the mechanism of peroxo-dependent inactivation of the enzyme by aromatic aldehydes.

The kinetics of the reaction between this compound, hydrogen peroxide, and cytochrome P450BM3-F87G were monitored by observing changes in the Soret absorbance of the heme cofactor in the enzyme. The study revealed that the process of heme modification was biphasic. The initial phase involved a bleaching of the Soret absorbance, which was followed by a second phase characterized by an increase in absorbance at a different wavelength, indicative of the formation of a meso-heme adduct. nih.gov

The first phase of the reaction demonstrated a linear dependence on the concentration of hydrogen peroxide, suggesting it is a rate-determining step in the formation of an initial intermediate. In contrast, the second phase exhibited saturation kinetics, indicating a more complex mechanism likely involving the binding of an intermediate to the enzyme before the final product is formed. nih.gov The detection of an intermediate with increased absorbance in the 700-900 nm range further supported a multi-step reaction pathway. nih.gov

| Kinetic Phase | Observed Spectroscopic Change | Kinetic Dependence | Interpretation |

|---|---|---|---|

| Phase I | Initial bleaching of Soret absorbance; increased absorbance between 700-900 nm | Linear dependence on peroxide concentration | Formation of an initial reaction intermediate |

| Phase II | Increase in absorbance centered at 430 nm | Saturation kinetics | Formation of the final meso-heme adduct |

X-ray Crystallography and Related Techniques for Solid-State Structure Elucidation

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method relies on the diffraction of X-rays by the electron clouds of the atoms in a crystal lattice. By analyzing the diffraction pattern, scientists can construct a detailed model of the molecule's structure, including bond lengths, bond angles, and conformational details.

For X-ray crystallography to be applicable, the compound of interest must first be obtained in the form of a high-quality single crystal. This can be a significant challenge for substances that are liquids at or near room temperature, such as this compound. The process of crystallization requires carefully controlled conditions to encourage the molecules to arrange themselves in a regular, repeating lattice. Techniques such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution are commonly employed.

However, the inherent mobility of molecules in a liquid state often hinders the formation of the stable, ordered structure required for diffraction. msu.edu To date, there is no publicly available literature reporting the successful crystallization and subsequent X-ray crystallographic structure determination of this compound. This suggests that obtaining suitable crystals of this compound is a non-trivial undertaking.

In cases where a compound is difficult to crystallize, chemists may attempt to form a crystalline derivative. For aldehydes, this could involve reaction with a reagent to form a solid product, such as a semicarbazone or a 2,4-dinitrophenylhydrazone. The crystal structure of the derivative can then be determined, providing valuable structural information about the parent aldehyde. However, no such derivative crystal structures for this compound are currently reported in crystallographic databases.

Computational and Theoretical Studies of 3 Phenylbutyraldehyde

Quantum Chemical Modeling of Reaction Mechanisms

Quantum chemical modeling serves as a powerful tool to investigate the intricate details of chemical reactions involving 3-Phenylbutyraldehyde. By simulating molecular structures and energies, researchers can map out reaction pathways, identify transition states, and understand the stability of intermediates.

Conformational Analysis of Reactive Intermediates (e.g., Enamines)

The reaction of aldehydes like this compound with secondary amines leads to the formation of enamine intermediates, which are pivotal in many carbon-carbon bond-forming reactions. The geometry and stability of these enamines are critical to the stereochemical outcome of such reactions. Computational methods, including ab initio and Density Functional Theory (DFT) calculations, are employed to explore the potential energy surfaces of these intermediates. nih.gov

For enamines derived from aromatic aldehydes, computational studies show that both steric and electronic factors significantly influence conformational preferences. nih.gov The phenyl group in the 3-position of the butyraldehyde (B50154) backbone would be expected to play a crucial role. DFT calculations can determine the relative energies of different conformers, arising from rotation around key single bonds. For instance, the orientation of the phenyl group and the enamine's double bond can lead to various staggered and eclipsed forms. Studies on analogous enamines suggest that conformations that minimize steric hindrance while maximizing electronic conjugation are generally favored. nih.gov For example, enamines derived from phenylacetaldehyde (B1677652) are typically more stable than those from simple alkyl aldehydes due to the stabilizing effect of conjugation. nih.gov

Table 1: Hypothetical Relative Energies of Enamine Conformers of this compound

This interactive table illustrates the type of data generated from a conformational analysis, showing different possible spatial arrangements of the enamine intermediate and their calculated relative stabilities.

| Conformer | Dihedral Angle (C-C-C-N) | Relative Energy (kcal/mol) | Key Interaction |

| Anti-periplanar | 180° | 0.00 | Most Stable, minimizes steric clash |

| Syn-periplanar | 0° | 4.50 | Steric hindrance between phenyl and amine |

| Gauche | 60° | 1.20 | Moderate stability |

| Eclipsed | 120° | 6.00 | High energy transition state |

Note: This data is representative and intended to illustrate the output of a typical computational conformational analysis.

Density Functional Theory (DFT) for Structural and Electronic Properties

Density Functional Theory (DFT) is a widely used computational method to investigate the structural and electronic properties of molecules like this compound. nih.gov By solving the Schrödinger equation with approximations for the electron density, DFT can accurately predict molecular geometries, vibrational frequencies, and electronic characteristics. conicet.gov.ar

A typical DFT study of this compound would begin with a geometry optimization to find the lowest energy structure. From this optimized structure, a wealth of information can be extracted. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. Electronic properties, including the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), are also calculated. mdpi.com The HOMO-LUMO energy gap is a particularly important parameter, as it provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.net The MEP map visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, which is crucial for predicting how it will interact with other reagents. mdpi.com

Table 2: Calculated Electronic Properties of this compound via DFT

This interactive table presents typical electronic property data that would be obtained from a DFT calculation on this compound, offering insights into its reactivity.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron affinity. |

| HOMO-LUMO Gap | 5.3 eV | Indicates chemical reactivity and stability; larger gap implies higher stability. |

| Dipole Moment | 2.8 D | Measures the polarity of the molecule, influencing solubility and intermolecular forces. |

Note: These values are illustrative of typical results from DFT calculations.

In Silico Approaches in Pharmaceutical and Biological Research

In silico methods are indispensable in modern pharmaceutical and biological research for predicting how molecules like this compound interact with biological systems, particularly enzymes. These computational techniques can guide drug discovery and help to understand metabolic pathways.

Modeling Enzyme-Substrate Interactions (e.g., Cytochrome P450)

This compound has been utilized as a substrate to investigate the catalytic activity of enzymes, notably the cytochrome P450 family, which are central to drug metabolism. nih.gov Specifically, it has been used in kinetic studies with mutants of cytochrome P450, such as P450BM3-F87G. nih.gov Computational modeling plays a vital role in interpreting the results of such experiments.

Molecular docking and molecular dynamics (MD) simulations are the primary tools for modeling these interactions. Docking algorithms predict the preferred binding orientation of a substrate (ligand) within the active site of an enzyme (receptor) to form a stable complex. researchgate.net For this compound and a cytochrome P450 enzyme, docking would identify the likely binding pose, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the aldehyde and the amino acid residues of the enzyme's active site.

Following docking, MD simulations can be used to study the dynamic behavior of the enzyme-substrate complex over time. figshare.com These simulations provide a more realistic picture of the interaction in a physiological environment, showing how the enzyme structure might change to accommodate the substrate (induced fit) and how the substrate is positioned for catalysis. mdpi.com Computer-aided models of the P450BM3-F87G active site have been generated to understand how aldehydes bind and are oxidized. nih.govresearchgate.net These models help to rationalize kinetic data and explain the enzyme's substrate specificity and catalytic mechanism at an atomic level. nih.gov

Table 3: Interacting Residues in a Modeled Cytochrome P450-3-Phenylbutyraldehyde Complex

This interactive table lists the amino acid residues within the enzyme's active site that are predicted by molecular docking to interact with this compound, and the nature of those interactions.

| Enzyme Residue | Type of Interaction | Distance (Å) |

| Phenylalanine (Phe) 87 | Hydrophobic (π-stacking) | 3.5 |

| Leucine (Leu) 188 | Hydrophobic | 4.1 |

| Threonine (Thr) 268 | Hydrogen Bond (with Aldehyde Oxygen) | 2.9 |

| Alanine (Ala) 328 | Van der Waals | 3.8 |

Note: The residues and distances are representative of a typical docking simulation result.

Advanced Applications and Industrial Research Perspectives

Role in Medicinal Chemistry and Pharmaceutical Development

3-Phenylbutyraldehyde serves as a valuable scaffold and intermediate in the synthesis and study of new therapeutic agents. Its unique chemical structure, featuring a phenyl group on a butyraldehyde (B50154) backbone, makes it a key building block for creating a diverse range of complex molecules with potential pharmaceutical applications. nih.gov

This compound is an important intermediate in the synthesis of various pharmaceuticals, providing a foundational structure for the development of new medications. nih.govmdpi.com Its utility extends into the critical area of drug metabolism research. Understanding how a potential drug is processed in the body is a cornerstone of pharmaceutical development. nih.gov

A key area of this research involves the cytochrome P450 family of enzymes, which are central to the metabolism of a vast number of drugs. Studies have utilized this compound as a reactant to investigate the kinetics of reactions involving specific cytochrome P450 variants, such as cytochrome P450BM3-F87G. nih.govnih.gov This research helps to elucidate the mechanisms by which aromatic aldehydes interact with these crucial metabolic enzymes, providing insights that can guide the design of new drugs with improved metabolic profiles and efficacy. nih.govnih.gov

The study of this compound's interactions with metabolic enzymes like cytochrome P450 is integral to broader research into biochemical pathways. nih.gov By observing how this compound is modified or how it affects enzymatic activity, scientists can map out metabolic routes and identify potential targets for therapeutic intervention. nih.goviaea.org

While direct application of this compound in targeted therapies is not yet established, its role as a research tool is significant. For instance, understanding its interaction with heme cofactors within monooxygenases like cytochrome P450 provides fundamental data on enzyme-substrate binding and reaction mechanisms. nih.gov This knowledge is crucial for the rational design of drugs that can specifically inhibit or modulate the activity of such enzymes, a common strategy in targeted cancer therapy and other fields.

Significant research has been directed towards synthesizing and evaluating derivatives of 3-phenylbutanal for various biological activities. A notable study investigated a series of novel (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and their corresponding carboxylic acid analogues. These derivatives have demonstrated promising anti-inflammatory, analgesic, and antioxidant properties in in vitro, in silico, and in vivo studies.

The research highlighted that the carboxylic acid derivatives were comparatively more stable and potent than their aldehyde counterparts. Specifically, compounds designated as FM10 and FM12 emerged as potent analgesic and anti-inflammatory agents. The antioxidant activities were assessed using standard DPPH and ABTS assays, with several derivatives showing potent radical scavenging capabilities.

| Compound | Derivative Type | DPPH Assay (IC50 µM) | ABTS Assay (IC50 µM) |

|---|---|---|---|

| FM3 | Aldehyde | Potent | Potent |

| FM4 | Aldehyde | Potent | Potent |

| FM10 | Carboxylic Acid | 08.36 | 08.90 |

| FM12 | Carboxylic Acid | 15.30 | 17.22 |

| Gallic Acid (Standard) | - | 09.02 | 03.23 |

In vivo experiments further confirmed the anti-inflammatory potential of these derivatives. For example, at a concentration of 75 mg/kg, compound FM10 exhibited a 64.92% reduction in inflammation in a carrageenan-induced paw edema assay, an activity profile comparable to the standard drug aspirin. These findings underscore the potential of the 3-phenylbutanal scaffold as a starting point for developing new non-steroidal anti-inflammatory drugs (NSAIDs) and antioxidants.

Bacteria require iron for essential metabolic processes and have developed sophisticated systems, such as the secretion of high-affinity iron chelators called siderophores, to acquire it from their environment. Targeting these iron acquisition pathways is a promising strategy in antibiotic research, often referred to as a "Trojan Horse" approach, where an antibiotic is attached to a siderophore to trick the bacterium into actively transporting the drug into the cell. mdpi.comnih.gov While this is an active area of investigation for developing new antimicrobials, current scientific literature has not established a direct link between this compound or its derivatives and the interference with bacterial iron absorption systems.

Catalysis in Organic Synthesis Beyond its Direct Use as a Building Block

The reactivity of this compound and the synthesis of its derivatives are subjects of research in the field of catalysis. The development of efficient and selective catalytic methods is crucial for industrial-scale production of fine chemicals and pharmaceuticals.

Research into the synthesis of this compound derivatives has spurred the development of specialized catalytic systems. One example is the hydroformylation of m-diisopropenylbenzene to produce 3-(3-isopropenylphenyl)butyraldehyde, a direct precursor to the commercial fragrance ingredient Florhydral®. This process has been investigated using rhodium-based catalysts.

Key findings from this research include:

Catalyst Systems: The reaction can be performed with rhodium catalyst precursors in combination with ligands like sulphonated triphenyl phosphine (B1218219) or even human serum albumin (HSA) in aqueous biphasic systems.